N-(4-ethoxyphenyl)-2-{4-methyl-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide
CAS No.: 1040657-01-9
Cat. No.: VC11938691
Molecular Formula: C21H19N3O3S
Molecular Weight: 393.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040657-01-9 |
|---|---|
| Molecular Formula | C21H19N3O3S |
| Molecular Weight | 393.5 g/mol |
| IUPAC Name | N-(4-ethoxyphenyl)-2-(2-methyl-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide |
| Standard InChI | InChI=1S/C21H19N3O3S/c1-3-27-15-10-8-14(9-11-15)23-18(25)12-24-13(2)22-19-16-6-4-5-7-17(16)28-20(19)21(24)26/h4-11H,3,12H2,1-2H3,(H,23,25) |
| Standard InChI Key | MBJDBJRIGBSTRQ-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)NC(=O)CN2C(=NC3=C(C2=O)SC4=CC=CC=C43)C |
| Canonical SMILES | CCOC1=CC=C(C=C1)NC(=O)CN2C(=NC3=C(C2=O)SC4=CC=CC=C43)C |
Introduction
Structural Overview
The compound consists of the following key structural features:
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N-(4-ethoxyphenyl): A phenyl ring substituted with an ethoxy group at the para position, contributing to the molecule's lipophilicity and electronic properties.
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Acetamide linkage: The presence of an acetamide functional group suggests potential hydrogen-bonding interactions, which can influence biological activity.
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Tricyclic core: The tricyclo[7.4.0.0] system includes a fused heterocyclic structure containing sulfur (thia) and nitrogen (diaza), indicative of a rigid framework that might interact specifically with biological targets.
Synthesis
The synthesis of such a compound typically involves multi-step organic reactions to construct the tricyclic core and attach functional groups. While specific details for this compound are unavailable in the provided results, analogous compounds are synthesized using:
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Cyclization reactions to form heterocyclic cores.
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Substitution reactions to introduce functional groups like ethoxy and methyl.
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Catalysts such as triethylamine or acidic conditions to facilitate bond formation.
For example, similar compounds have been synthesized via condensation reactions followed by cyclization under controlled conditions .
Characterization Techniques
To confirm the structure of N-(4-ethoxyphenyl)-2-{4-methyl-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0]trideca...}, the following methods are typically employed:
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Nuclear Magnetic Resonance (NMR):
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-NMR and -NMR for identifying hydrogen and carbon environments.
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Infrared Spectroscopy (IR):
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To detect functional groups like amides (C=O stretch) and aromatic rings.
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Mass Spectrometry (MS):
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For molecular weight determination and structural confirmation.
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X-ray Crystallography:
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To determine the three-dimensional arrangement of atoms in crystalline form.
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Medicinal Chemistry
Compounds with similar structural motifs have shown activity as:
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Antimicrobial agents: The presence of heterocycles with sulfur and nitrogen enhances interaction with microbial enzymes .
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Anti-inflammatory agents: Amides and tricyclic systems often exhibit enzyme inhibition properties .
Material Science
The rigid tricyclic structure could make this compound suitable for applications in:
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Organic electronics.
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Catalysis as a ligand or precursor.
Challenges
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Synthesis Complexity: Multi-step synthesis can reduce yield and increase cost.
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Stability: Tricyclic systems may be prone to degradation under harsh conditions.
Future Directions
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Optimization of synthetic routes for higher yields.
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Exploration of biological activity through docking studies or in vitro assays.
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